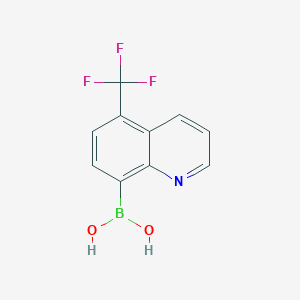

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)quinolin-8-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVTVEGEWFIJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674764 | |

| Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-55-3 | |

| Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid (CAS 1072951-55-3): Properties, Synthesis, and Applications

Abstract

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally relevant quinoline scaffold with the modulating effects of a trifluoromethyl group, makes it a valuable reagent for creating complex molecular architectures.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a plausible synthetic strategy, and details its core application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Properties and Safety Data

Understanding the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any experimental workflow. This compound is a stable, solid compound under standard laboratory conditions.[3]

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1072951-55-3 | [3][4][5][6][7] |

| IUPAC Name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | [4][5] |

| Molecular Formula | C₁₀H₇BF₃NO₂ | [3][7] |

| Molecular Weight | 240.97 g/mol | [3][6] |

| Appearance | Off-white to white solid (Typical) | Inferred from general boronic acid properties |

| Storage | Store in a dry, tightly sealed container in a cool, well-ventilated place. | [3][8][9] |

Safety, Handling, and Stability

As with any chemical reagent, adherence to strict safety protocols is mandatory. This boronic acid is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3]

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid dust formation. Wash hands thoroughly after handling.[8]

-

Stability & Incompatibilities: The compound is generally stable under normal storage conditions.[8] It should be kept away from strong oxidizing agents and strong acids.[8][9] In the presence of water, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines); while this is often reversible, it is best practice to store the compound in a desiccated environment.

Synthesis and Structural Characterization

While commercial availability is prevalent, understanding the synthetic origin of a building block provides insight into potential impurities and informs its reactivity.

Retrosynthetic Approach

A common and robust method for the synthesis of arylboronic acids involves a lithium-halogen exchange of an aryl halide followed by electrophilic trapping with a trialkyl borate.[11][12] The most logical precursor for this target molecule is 8-bromo-5-(trifluoromethyl)quinoline .

The forward synthesis would proceed as follows:

-

Lithiation: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF to generate the aryllithium intermediate. The low temperature is critical to prevent side reactions.

-

Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The borate ester acts as the boron electrophile.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final this compound.

Analytical Characterization

Confirmation of the structure and purity is a self-validating step in any synthesis or before use. Commercial suppliers typically provide this data.[3]

-

¹H NMR: The proton NMR spectrum would show distinct aromatic signals corresponding to the protons on the quinoline ring system.

-

¹³C NMR: The carbon spectrum would confirm the presence of 10 unique carbon environments, including the characteristic quartet for the CF₃ group due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp resonance would be expected, confirming the presence of the single trifluoromethyl group.

-

¹¹B NMR: The boron NMR spectrum would exhibit a broad singlet, characteristic of a trigonal planar boronic acid. Its chemical shift provides direct evidence of the boronic acid moiety.

-

LC-MS: Liquid chromatography-mass spectrometry would confirm the molecular weight (240.97 g/mol ) and provide an indication of purity.

Reactivity and Strategic Applications in Drug Discovery

The true value of this reagent lies in its application as a versatile coupling partner, primarily in the formation of new carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[13][14][15] In this context, this compound serves as the organoboron nucleophile.

The reaction's catalytic cycle is a well-established paradigm in cross-coupling chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1072951-55-3 | this compound - Synblock [synblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Trifluoromethylquinoline-8-boronic acid | C10H7BF3NO2 | CID 46739133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SDS of [5-(Trifluoromethyl)-8-quinolinyl]boronic acid, Safety Data Sheets, CAS 1072951-55-3 - chemBlink [chemblink.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Trifluoromethyl Quinoline Boronic Acid Derivatives

Abstract

Trifluoromethylated quinoline scaffolds are of paramount importance in contemporary drug discovery and materials science. The incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] When coupled with the synthetic versatility of the boronic acid functional group, a powerful class of building blocks emerges: trifluoromethyl quinoline boronic acid derivatives. These derivatives are pivotal intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[4][5] This guide provides a comprehensive overview of the primary synthetic strategies for preparing trifluoromethyl quinoline boronic acid derivatives, detailing established protocols and exploring modern catalytic methodologies.

Introduction: The Significance of Trifluoromethyl Quinoline Boronic Acids

The quinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimalarial and antibacterial properties.[6] The strategic introduction of a trifluoromethyl group into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][7][8] The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functionalities and enhance the molecule's resistance to metabolic degradation.[3]

Boronic acids and their corresponding esters are exceptionally versatile reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4][9][10] Their stability, low toxicity, and the commercial availability of a vast array of derivatives have made them indispensable tools for synthetic chemists.[11]

The combination of these two critical functionalities in trifluoromethyl quinoline boronic acid derivatives creates a class of building blocks with immense potential for the rapid generation of diverse chemical libraries for drug discovery and the development of novel organic materials. This guide will delineate the key synthetic approaches to these valuable compounds.

Retrosynthetic Analysis: Key Disconnections

The synthesis of trifluoromethyl quinoline boronic acid derivatives can be approached through several retrosynthetic disconnections. The two primary strategies involve either the formation of the quinoline ring on a precursor already containing the trifluoromethyl and boronic acid moieties or, more commonly, the introduction of one of the key functional groups onto a pre-formed scaffold.

Figure 1: Key retrosynthetic approaches to trifluoromethyl quinoline boronic acid derivatives.

This guide will focus on the most prevalent and practical approaches: the borylation of a trifluoromethyl quinoline precursor and the trifluoromethylation of a quinoline boronic acid precursor.

Synthesis of Trifluoromethyl Quinoline Precursors

A variety of methods exist for the synthesis of trifluoromethyl-substituted quinolines. The choice of method often depends on the desired substitution pattern of the trifluoromethyl group on the quinoline core.

Classical Condensation Reactions

One of the most common methods for synthesizing 2-trifluoromethylquinolines is the acid-catalyzed condensation of anilines with β-trifluoromethyl-β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate. This approach, a variation of the Combes quinoline synthesis, provides a straightforward route to 4-hydroxy-2-(trifluoromethyl)quinolines.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline [12]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reaction Execution: Heat the mixture to reflux (approximately 140°C) and continue heating overnight, collecting the water that is formed.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield the desired product.

Modern Synthetic Approaches

More recent methods have focused on domino reactions and the use of specialized trifluoromethylating reagents. For instance, a palladium-catalyzed tandem Sonogashira-alkyne carbocyclization of β-trifluoromethyl β-enaminoketones with arynes has been developed for the synthesis of 3,4-disubstituted 2-trifluoromethylquinolines.[4] Another approach utilizes trifluoroacetic acid derivatives as the trifluoromethyl source in a reaction with phenethylphosphonium salts to form the quinoline skeleton.[13]

Introduction of the Boronic Acid Moiety

Once the trifluoromethyl quinoline scaffold is in hand, the next critical step is the introduction of the boronic acid functionality. Several powerful methods are available for this transformation.

Borylation via Lithium-Halogen Exchange

A well-established method for the synthesis of aryl boronic acids is the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester. This approach is particularly useful when a suitable halo-trifluoromethylquinoline is readily available.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid from 3-Bromoquinoline (A Representative Protocol) [6]

-

Note: This protocol is for the synthesis of 3-quinolineboronic acid and serves as a template. For a trifluoromethyl-substituted analogue, the corresponding bromo-trifluoromethylquinoline would be used.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoquinoline (1.0 eq.) and triisopropyl borate (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.0 eq., as a solution in hexanes) dropwise over 1 hour. Stir the reaction mixture at -78°C for an additional 2 hours.

-

Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to 0°C. Quench the reaction by the slow addition of 2M aqueous HCl. Adjust the pH to 7 with a 2M aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Precipitate the product by the addition of hexane to obtain the desired boronic acid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[14] This method offers excellent functional group tolerance and generally proceeds under milder conditions than the lithium-halogen exchange protocol.

Conceptual Workflow: Miyaura Borylation of a Halo-Trifluoromethylquinoline

Figure 2: General workflow for the Miyaura borylation of a halo-trifluoromethylquinoline.

Key Considerations for Miyaura Borylation:

-

Catalyst System: A common and effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)).[2]

-

Base: A weak base, such as potassium acetate (KOAc), is typically used to avoid the competing Suzuki-Miyaura coupling of the product.[14]

-

Solvent: Anhydrous solvents like dioxane or toluene are commonly employed.

Iridium-Catalyzed C-H Borylation

A more recent and highly atom-economical approach is the direct C-H borylation of arenes and heteroarenes catalyzed by iridium complexes.[15][16] This methodology avoids the need for a pre-functionalized halide or triflate, allowing for the direct conversion of a C-H bond to a C-B bond.

Regioselectivity in Iridium-Catalyzed Borylation of Quinolines:

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors.[15][17] Borylation typically occurs at the most sterically accessible positions. For quinolines, this often means the C5, C7, and C8 positions are favored, while the positions adjacent to the nitrogen are generally disfavored. The presence of a bulky trifluoromethyl group will further influence the regiochemical outcome, directing the borylation to sterically unhindered positions.

General Reaction Conditions for Iridium-Catalyzed C-H Borylation: [16]

-

Iridium Precatalyst: [Ir(OMe)COD]2 is a common precatalyst.

-

Ligand: Bidentate nitrogen-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are frequently used.

-

Borylating Agent: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) can be used.

-

Solvent: The reactions are often run neat or in a non-polar solvent.

-

Temperature: Elevated temperatures (e.g., 80-100°C) are typically required.

Data Summary: A Comparative Overview of Synthetic Strategies

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Lithium-Halogen Exchange | Halo-trifluoromethylquinoline | n-BuLi, Borate ester | Well-established, often high-yielding | Requires cryogenic temperatures, limited functional group tolerance |

| Miyaura Borylation | Halo-trifluoromethylquinoline | B2pin2, Pd catalyst, Base | Excellent functional group tolerance, milder conditions | Requires a pre-installed halide or triflate, potential for side reactions |

| Iridium-Catalyzed C-H Borylation | Trifluoromethylquinoline | HBpin or B2pin2, Ir catalyst, Ligand | High atom economy, direct C-H functionalization | Regioselectivity can be challenging to control, catalyst cost |

Conclusion and Future Perspectives

The synthesis of trifluoromethyl quinoline boronic acid derivatives is a dynamic field of research with significant implications for drug discovery and materials science. While classical methods such as lithium-halogen exchange remain valuable, modern catalytic techniques, particularly palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation, offer milder, more functional group-tolerant, and atom-economical alternatives.

Future developments in this area will likely focus on enhancing the regioselectivity of C-H borylation reactions, developing more active and robust catalysts, and expanding the scope of these methodologies to include a wider range of substitution patterns on the quinoline core. The continued innovation in the synthesis of these valuable building blocks will undoubtedly accelerate the discovery of new and improved pharmaceuticals and functional materials.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira-alkyne carbocyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

Foreword: The Transformative Influence of the Trifluoromethyl Group in Boronic Acid Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for molecular design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. When appended to the versatile boronic acid scaffold, the CF3 group imparts a unique and highly desirable set of characteristics. This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethyl-substituted boronic acids, offering both foundational knowledge and practical experimental guidance for researchers, scientists, and drug development professionals. Our focus will be on the causality behind these properties and the experimental methodologies to reliably quantify them.

Acidity (pKa): A Tale of Inductive Effects and Steric Hindrance

Boronic acids are predominantly Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton in the classical Brønsted-Lowry sense.[1] The equilibrium of this reaction, and thus the pKa, is exquisitely sensitive to the electronic environment of the boron atom.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increased electrophilicity of the boron center enhances its Lewis acidity, leading to a lower pKa value compared to the unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] This enhanced acidity is particularly beneficial in the context of biological applications, as it can facilitate interactions with biological targets at physiological pH.[4]

However, the position of the CF3 group on the phenyl ring introduces a fascinating interplay of electronic and steric effects.

-

Meta and Para Substitution: When the CF3 group is in the meta or para position, the inductive effect dominates, leading to a significant increase in acidity (decrease in pKa).[3] For instance, the pKa of 4-(trifluoromethyl)phenylboronic acid is approximately 7.8, a full pKa unit lower than phenylboronic acid.

-

Ortho Substitution: In the case of ortho-trifluoromethylphenylboronic acid, a steric effect comes into play. The bulky CF3 group in close proximity to the boronic acid moiety can sterically hinder the conformational changes required for the transition from a trigonal planar boronic acid to a tetrahedral boronate complex.[3] This steric hindrance can counteract the electronic-withdrawing effect, resulting in a weaker acid (higher pKa) compared to its meta and para isomers, and in some cases, even weaker than the unsubstituted phenylboronic acid.[3]

Data Presentation: Acidity of Trifluoromethyl-Substituted Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for various trifluoromethyl-substituted phenylboronic acids, illustrating the positional effects of the CF3 group.

| Compound | pKa | Reference |

| Phenylboronic Acid | ~8.8 | [2] |

| 2-(Trifluoromethyl)phenylboronic acid | ~8.7 | [3] |

| 3-(Trifluoromethyl)phenylboronic acid | ~7.9 | [3] |

| 4-(Trifluoromethyl)phenylboronic acid | ~7.8 | |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~7.0 | [3] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the pKa of trifluoromethyl-substituted boronic acids.

Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers (e.g., pH 4, 7, and 10)

-

Trifluoromethyl-substituted boronic acid sample

-

High-purity water (deionized or distilled)

-

Inert gas (e.g., nitrogen or argon) for purging

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard pH buffers that bracket the expected pKa of the boronic acid.

-

Sample Preparation:

-

Accurately weigh a known amount of the trifluoromethyl-substituted boronic acid to prepare a solution of a specific concentration (e.g., 10 mM) in a volumetric flask using high-purity water. Gentle heating or the use of a co-solvent like methanol or DMSO may be necessary for sparingly soluble compounds, though the effect of the co-solvent on the pKa should be considered.

-

Transfer a precise volume of the boronic acid solution to a titration vessel.

-

-

Titration Setup:

-

Place the titration vessel on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

If the sample is sensitive to atmospheric CO2, purge the solution and the headspace of the vessel with an inert gas.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly beyond the expected pKa, typically until the titration curve flattens out in the basic region.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the titration curve.

-

The pKa is the pH at which half of the equivalence point volume of NaOH has been added.

-

Lipophilicity (logP): A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical physicochemical parameter in drug discovery. It influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The trifluoromethyl group is well-known to increase the lipophilicity of a molecule.[4] This is attributed to the replacement of three C-H bonds with three highly polarized but overall non-polar C-F bonds, which reduces the molecule's ability to engage in hydrogen bonding with water.

The introduction of a CF3 group to a phenylboronic acid scaffold generally leads to an increase in its logP value, rendering the molecule more lipophilic. This enhanced lipophilicity can improve membrane permeability and oral bioavailability. However, an excessively high logP can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the strategic placement of the CF3 group is crucial for fine-tuning the lipophilicity to an optimal range for drug development.

Illustrative Data: Lipophilicity of Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | Calculated/Reported logP | Reference |

| Phenylboronic Acid | ~0.8 | [Calculated] |

| 4-(Trifluoromethyl)phenylboronic acid | ~2.1 | [Calculated] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~3.2 | [Calculated] |

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol outlines the gold-standard shake-flask method for the experimental determination of logP.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Materials and Equipment:

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

pH meter

-

n-Octanol (pre-saturated with water)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Trifluoromethyl-substituted boronic acid sample

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Solvents:

-

Pre-saturate the n-octanol by shaking it with water for at least 24 hours and then allowing the phases to separate.

-

Pre-saturate the water or buffer by shaking it with n-octanol for at least 24 hours and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the trifluoromethyl-substituted boronic acid in either the pre-saturated n-octanol or the pre-saturated aqueous phase. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.

-

-

Partitioning:

-

In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase (typically in a 1:1 ratio).

-

Add a small, known volume of the stock solution of the boronic acid to the biphasic system.

-

Cap the tube tightly and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and equilibration.

-

-

Phase Separation:

-

After shaking, centrifuge the tube to achieve a clean separation of the two phases.

-

Let the tube stand undisturbed to allow for complete phase separation.

-

-

Concentration Analysis:

-

Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.

-

Determine the concentration of the boronic acid in each phase using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry). A calibration curve for the compound in each phase should be prepared beforehand.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

-

Stability: Navigating the Challenges of Hydrolysis and Oxidation

The stability of boronic acids is a critical consideration for their synthesis, storage, and application, particularly in biological systems. Two primary degradation pathways are of concern: hydrolytic instability and oxidative decomposition.

Hydrolytic Stability

Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible and the equilibrium is influenced by the solvent and the concentration of water. While trifluoromethyl-substituted boronic acids are generally stable solids, in solution, this equilibrium exists. The electron-withdrawing nature of the CF3 group can influence the rate of this dehydration/rehydration process.

More significantly, boronic acids can be susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, particularly under basic conditions. The stability towards protodeboronation is influenced by the electronic properties of the aryl ring. Electron-withdrawing groups like CF3 can in some cases increase the susceptibility to this degradation pathway.

Oxidative Stability

Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide.[5] The boron atom's empty p-orbital is prone to nucleophilic attack by ROS, leading to the formation of a boronate ester intermediate that rapidly hydrolyzes to an alcohol and boric acid.[5] This oxidative instability can be a significant limitation for in vivo applications.

The electron-withdrawing trifluoromethyl group can enhance the oxidative stability of boronic acids. By reducing the electron density at the boron center, the CF3 group can disfavor the nucleophilic attack by ROS, thereby slowing down the rate of oxidative degradation. This is a key advantage of trifluoromethyl-substituted boronic acids in the design of more robust probes and therapeutics.

Visualizations: Conceptualizing the Physicochemical Landscape

Diagram 1: Electronic Effects of the Trifluoromethyl Group

Caption: Inductive effect of the CF3 group on the acidity of phenylboronic acid.

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1423-27-4 | 2-(Trifluoromethyl)phenylboronic acid - Synblock [synblock.com]

The Trifluoromethyl Group: A Keystone in the Architecture of Bioactive Quinoline Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Scaffold and the Rise of a "Super-Methyl" Group

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral effects.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling chemists to fine-tune its properties to target specific biological pathways.[1][3]

In the quest to optimize these drug-like properties, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy.[4][5] Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate a molecule's physicochemical and biological profile.[6][7] Often dubbed a "super-methyl" group, its unique electronic and steric characteristics can dramatically enhance metabolic stability, membrane permeability, and binding affinity, transforming a promising compound into a viable drug candidate.[7][8] This guide provides a deep dive into the multifaceted role of the trifluoromethyl group in the design and function of bioactive quinoline molecules.

Part 1: The Physicochemical Transformation of Quinolines via Trifluoromethylation

The introduction of a CF3 group onto a quinoline scaffold instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely incremental; they are often transformative, directly influencing the pharmacokinetic and pharmacodynamic behavior of the molecule.

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[9] Its high lipophilicity, a consequence of the three electronegative fluorine atoms, can significantly increase a quinoline molecule's ability to partition into lipid environments.[7] This enhanced lipophilicity is crucial for improving absorption and distribution, particularly for crossing biological membranes like the intestinal wall or the blood-brain barrier.[6][7] For instance, the antimalarial drug mefloquine, which contains two CF3 groups, is more lipophilic than quinine and is not as extensively concentrated in the acidic food vacuole of the parasite, suggesting alternative sites of action are accessible due to its membrane-crossing ability.[10]

Bolstering Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[6][11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][7] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][11] By strategically placing a CF3 group at a site on the quinoline ring that is susceptible to metabolic attack, chemists can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[11]

| Property | Parent Quinoline (Hypothetical) | Trifluoromethylated Quinoline (Analog) | Rationale for Change |

| Structure | (Quinoline) | (8-Trifluoromethylquinoline) | Introduction of a CF3 group at a metabolically vulnerable position. |

| Lipophilicity (LogP) | Lower | Higher | The CF3 group is highly lipophilic, increasing the molecule's affinity for nonpolar environments.[7][9] |

| Metabolic Half-life (t½) in vitro | Shorter | Longer | The strong C-F bonds in the CF3 group resist enzymatic degradation by metabolic enzymes like CYPs.[5][7][11] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the rate at which the liver can clear the drug.[11] |

| pKa of Quinoline Nitrogen | Higher | Lower | The CF3 group is a potent electron-withdrawing group, which decreases the electron density on the quinoline nitrogen, making it less basic.[7] |

Modulation of Electronic Properties and pKa

The trifluoromethyl group is a powerful electron-withdrawing substituent.[7] When attached to the quinoline ring, it significantly alters the electron density distribution across the aromatic system. This electronic modulation can have profound effects on the molecule's acidity/basicity (pKa) and its ability to engage in crucial binding interactions.[7] For example, the electron-withdrawing nature of the CF3 group decreases the basicity of the quinoline nitrogen. This change in pKa can influence the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with biological targets.

Part 2: Strategic Incorporation of CF3 Groups: Synthetic Methodologies

The successful integration of a trifluoromethyl group into a quinoline scaffold requires robust and efficient synthetic strategies. Both the construction of CF3-containing building blocks and the direct trifluoromethylation of pre-formed quinoline rings are common approaches.

Building Block Strategies

One effective method involves using pre-functionalized building blocks that already contain the CF3 group.[12] For example, trifluoromethyl-substituted anilines or β-ketoesters can be used in classic quinoline syntheses like the Conrad-Limpach or Friedländer synthesis.[1] This approach allows for precise control over the position of the CF3 group on the resulting quinoline core.

Direct Trifluoromethylation Reactions

Recent advances in synthetic chemistry have led to the development of powerful methods for the direct introduction of a CF3 group onto a quinoline ring, often as a late-stage functionalization step.[13] These methods frequently involve radical trifluoromethylation, using reagents like CF3SO2Cl under photoredox catalysis.[13] Such reactions offer an efficient way to access novel trifluoromethylated quinoline derivatives from readily available precursors.

Part 3: Case Studies: Trifluoromethylated Quinolines in Action

The theoretical benefits of trifluoromethylation are powerfully demonstrated in several clinically successful and promising bioactive quinoline molecules.

Antimalarial Agents: The Mefloquine Story

Mefloquine is a quintessential example of the power of trifluoromethyl groups in drug design. This potent antimalarial drug features two CF3 groups, one at the 2-position and another at the 8-position of the quinoline ring.[14] Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group at the 8-position is essential for its antimalarial activity.[14] These groups contribute to the drug's lipophilicity, allowing it to interfere with the malaria parasite's digestion of hemoglobin.[10] While chloroquine accumulates in the parasite's acidic vacuole, the more lipophilic mefloquine likely has alternative sites of action, a property enabled by its CF3-driven characteristics.[10]

Anticancer Agents: Targeting Cell Proliferation

The quinoline scaffold is a fertile ground for the development of novel anticancer agents, and trifluoromethylation has proven to be a valuable strategy in this area.[2][15] Quinoline derivatives can exert their effects through various mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in tumor growth.[15][16]

SAR studies have revealed that substitution at the 7-position with halogen groups, particularly trifluoromethyl groups, is associated with potent anticancer activity.[17] For example, the compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a highly potent antiproliferative agent against human leukemia cell lines.[2] In another study, novel quinoline-derived trifluoromethyl alcohols demonstrated potent growth inhibitory effects in a zebrafish embryo model and showed more potent anticancer activity than cisplatin in in-vitro cell proliferation assays.[18] These examples underscore the critical role of the CF3 group in optimizing the cytotoxic potential of quinoline-based compounds.

| Compound Class | Key CF3 Position(s) | Mechanism of Action (MoA) / Effect | Reference |

| Antimalarials (e.g., Mefloquine) | 2 and 8 | Interferes with hemoglobin digestion by the parasite; essential for activity.[10][14] | [10][14] |

| Anticancer Agents | 2, 7, and 8 | Potent antiproliferative and cytotoxic activity against various cancer cell lines.[2][17] | [2][17] |

| Anticancer (Trifluoromethyl Alcohols) | Varies | Potent growth inhibitors; more potent than cisplatin in vitro.[18] | [18] |

| Breast Cancer Agents | Varies | Selective cytotoxicity towards triple-negative breast cancer cells.[3] | [3] |

Part 4: Experimental Protocols for Evaluation

The characterization of novel trifluoromethylated quinoline molecules requires a suite of validated experimental assays. Here, we outline two fundamental protocols for assessing properties directly influenced by trifluoromethylation: metabolic stability and target binding.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining a compound's susceptibility to metabolism by Phase I enzymes, a property significantly enhanced by the CF3 group.[11][19]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing a measure of its intrinsic clearance.[11][20]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethylated quinoline test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating solution, which serves as a necessary cofactor for CYP enzyme activity.[21]

-

-

Incubation:

-

Time-Point Sampling:

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of this line provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]

-

Protocol: Competitive Radioligand Binding Assay

This assay helps determine how strongly a trifluoromethylated quinoline binds to its target receptor, a key indicator of its potential potency.

Objective: To determine the binding affinity (Ki) of a non-labeled test compound (the CF3-quinoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[23]

Methodology:

-

Reagent Preparation:

-

Prepare a receptor source (e.g., cell membranes expressing the target receptor).[24]

-

Prepare a solution of a radiolabeled ligand (e.g., [3H]-ligand) known to bind to the target receptor, at a concentration at or below its dissociation constant (Kd).[24]

-

Prepare serial dilutions of the unlabeled trifluoromethylated quinoline test compound.

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the receptor-ligand complexes (bound fraction).[25]

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.[25]

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Outlook

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts powerful and often decisive properties to bioactive quinoline molecules. Its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic interactions makes it indispensable in modern drug discovery.[5][7][8] From the life-saving antimalarial mefloquine to emerging anticancer agents, the impact of trifluoromethylation is undeniable.

As synthetic methodologies for introducing the CF3 group become more sophisticated and our understanding of its influence on complex biological systems deepens, we can expect to see the continued development of novel trifluoromethylated quinoline derivatives. These next-generation compounds will likely offer improved efficacy, better safety profiles, and new therapeutic options for a wide range of diseases, further cementing the role of the trifluoromethyl group as a keystone in medicinal chemistry.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrpr.com [ijrpr.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor-Ligand Binding Assays [labome.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Structural Characterization of Quinoline-Based Boronic Acids: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based boronic acids represent a privileged scaffold in modern medicinal chemistry, forming the core of novel therapeutics ranging from anticancer to antimicrobial agents.[1][2][3] Their efficacy is intrinsically linked to their three-dimensional structure and the unique electronic properties of the boron atom. However, the structural elucidation of these molecules is far from trivial. Boronic acids present unique analytical challenges, including their propensity to form cyclic trimeric anhydrides (boroxines) and their complex equilibria in solution.[4][5][6] This guide provides a comprehensive, field-proven framework for the robust structural characterization of quinoline-based boronic acids, moving beyond standard procedures to explain the causality behind experimental choices. We will delve into a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy, supplemented by computational insights, to build a self-validating analytical system.

The Foundational Challenge: The Boronic Acid-Boroxine Equilibrium

Before delving into specific techniques, it is critical to understand the central challenge in characterizing boronic acids: their dynamic equilibrium with the corresponding cyclic trimeric anhydride, known as a boroxine.[6][7] This dehydration reaction can occur spontaneously, upon gentle heating, or in non-aqueous solvents, fundamentally altering the compound's structure and complicating spectral analysis.[5][8]

The primary directive of any characterization workflow is to either control this equilibrium or definitively identify the species present. Simply assuming the sample exists solely as the monomeric acid is a frequent source of error.

Caption: The reversible equilibrium between three boronic acid monomers and their cyclic trimer, boroxine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR is the cornerstone of structural characterization in solution. For quinoline-based boronic acids, a combination of ¹H, ¹³C, and, most importantly, ¹¹B NMR is required for a complete picture.

¹H and ¹³C NMR: Mapping the Quinoline Scaffold

Standard ¹H and ¹³C NMR are used to confirm the integrity of the quinoline ring system and the position of the boronic acid substituent.

-

Expertise & Experience: The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent (like DMSO-d₆), sometimes disappearing entirely in D₂O.[9] Do not rely on their integration for purity assessment. Focus on the sharp, well-resolved aromatic signals of the quinoline core. The carbon atom attached to boron (C-B) often shows a broader signal in ¹³C NMR due to quadrupolar relaxation of the attached ¹¹B nucleus.

¹¹B NMR: The Definitive Probe of the Boron Center

¹¹B NMR is the most direct method for observing the boron atom's chemical environment and is indispensable for this class of compounds.[10]

-

Causality Behind Experimental Choices: The boron nucleus has two NMR-active isotopes, ¹⁰B and ¹¹B. We exclusively use ¹¹B because it is more abundant (80.1%) and has a smaller nuclear quadrupole moment, resulting in sharper signals and higher sensitivity.[11] A key consideration is the NMR tube itself; standard borosilicate glass tubes will produce a very broad background signal. It is mandatory to use quartz NMR tubes for high-quality ¹¹B NMR spectra. [11]

-

Interpreting the Data: The chemical shift (δ) in ¹¹B NMR provides direct evidence of the boron atom's hybridization state:

-

sp² Hybridized Boron (Trigonal Planar): Typically found in boronic acids and their boroxine anhydrides. Signals appear in a downfield region.

-

sp³ Hybridized Boron (Tetrahedral): Occurs when the boronic acid forms a dative bond with a Lewis base (like the quinoline nitrogen in certain isomers) or complexes with diols or anions.[11][12] These signals are shifted significantly upfield.

-

| Species Type | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Notes |

| Aryl Boronic Acid | sp² | δ 27 – 31 | A relatively sharp signal is expected for the monomer. |

| Aryl Boroxine | sp² | δ 30 – 34 | Often slightly downfield of the acid and can be broader.[8][13] |

| Tetrahedral Boronate | sp³ | δ 5 – 13 | Formed by reaction with diols or coordination with Lewis bases.[11][14] |

| Tetrahedral Fluoroborate | sp³ | δ 3 – 9 | Can be formed in situ by adding fluoride to aid quantification.[15] |

Protocol: ¹¹B NMR Analysis of a Quinoline Boronic Acid

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOH-d₄) in a quartz NMR tube.

-

Instrument Setup:

-

Use a multinuclear probe tuned to the ¹¹B frequency.

-

Reference the spectrum externally to BF₃·OEt₂ (δ = 0.0 ppm).

-

Acquire the spectrum with proton decoupling.

-

-

Acquisition Parameters:

-

Data Processing & Interpretation:

-

Apply a line broadening (LB) of 10-20 Hz to improve the signal-to-noise ratio of potentially broad peaks.

-

Integrate the signals corresponding to the sp² and any sp³ species to assess the equilibrium in the chosen solvent. A single, sharp peak around 30 ppm suggests a pure boronic acid monomer. A broader peak or multiple peaks in the 30-34 ppm range may indicate the presence of boroxines.[8]

-

Mass Spectrometry (MS): Navigating Dehydration and Adducts

Mass spectrometry is essential for confirming molecular weight. However, boronic acids are notoriously problematic due to in-source dehydration, dimerization, and boroxine formation.[4][16]

-

Expertise & Experience: Direct infusion or GC-MS often leads to complex, uninterpretable spectra due to thermal decomposition to boroxines.[4][16] The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI) in negative mode. The goal is to observe the deprotonated molecular ion, [M-H]⁻, as the base peak.

Protocol: UPLC-ESI-MS for High-Throughput Analysis

This protocol is optimized to minimize the formation of boroxines and other adducts, providing a clean mass spectrum.[16][17]

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to ~1-10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A standard C18 column (e.g., Acquity BEH C18) is effective.[16][17]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water. The acetate helps to form a stable adduct in the gas phase for some analyses but primarily ensures good ionization.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A fast gradient (e.g., 5% to 95% B in 1 minute) is suitable for high-throughput analysis.[16][17]

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: Keep at or near ambient temperature (e.g., 25-30 °C) to minimize on-column degradation.

-

-

Mass Spectrometer Conditions (Negative ESI):

-

Capillary Voltage: 2.5-3.0 kV.

-

Cone Voltage: 20-30 V. A lower cone voltage is crucial to prevent in-source fragmentation and dehydration.

-

Source Temperature: 120-150 °C. Keep as low as possible while still achieving efficient desolvation.

-

Desolvation Gas Flow: 600-800 L/hr.

-

-

Data Interpretation: Look for a strong signal corresponding to [M-H]⁻. Minimized signals for [3M-3H-2H₂O]⁻ (boroxine) or solvent adducts indicate a well-optimized method.[16][17]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including stereochemistry and the precise arrangement of atoms in the solid state.[18]

-

Authoritative Grounding: This technique is the gold standard for confirming connectivity and identifying intermolecular interactions. For quinoline-based boronic acids, it can reveal crucial details not observable in solution. For example, a study on 8-quinolineboronic acid (8-QBA) revealed a unique self-assembled dimer in the solid state, formed through intermolecular B-N dative bonds.[12] In contrast, its isomer, 5-quinolineboronic acid, assembles via conventional hydrogen bonds between the boronic acid groups.[12] This kind of detailed structural insight is invaluable for understanding crystal packing and potential polymorphism, which are critical aspects in drug development.

-

Causality and Limitations: The primary challenge is obtaining diffraction-quality single crystals, a process that can be rate-limiting.[19] Furthermore, it is essential to remember that the crystal structure represents the lowest energy conformation in the solid state, which may not be the predominant or biologically active conformation in solution. Therefore, crystallographic data must be contextualized with solution-state data from NMR.

Vibrational Spectroscopy (FT-IR & Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are rapid, non-destructive techniques for confirming the presence of key functional groups.

-

Expertise & Experience: These methods are excellent for verifying the presence of the boronic acid moiety and the quinoline core but are generally not sufficient for full structural elucidation on their own. They are best used as a complementary, confirmatory tool.

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Vibration Mode |

| O-H Stretch | 3200 - 3600 (broad) | Boronic acid hydroxyl groups |

| C=N, C=C Stretch | 1500 - 1650 | Quinoline aromatic rings |

| B-O Stretch | 1310 - 1420 (strong) | Characteristic of trigonal boronic acids [20] |

| B-C Stretch | 1000 - 1090 | Bond between quinoline and boron[21] |

| B-O-H Bend | 1150 - 1200 | In-plane bending[20] |

A Unified Workflow for Comprehensive Characterization

A robust characterization strategy is not a checklist but a logical, iterative process. The following workflow ensures that data from each technique is used to validate the others, leading to a high-confidence structural assignment.

Caption: A logical workflow for the comprehensive structural characterization of quinoline-based boronic acids.

Conclusion

The structural characterization of quinoline-based boronic acids is a multifaceted task that demands more than a routine application of analytical techniques. It requires a deep understanding of the inherent chemical properties of the boronic acid functional group, particularly its equilibrium with boroxines. By employing a synergistic workflow that leverages the specific strengths of ¹¹B NMR, optimized LC-MS, and X-ray crystallography, researchers and drug developers can achieve an unambiguous and comprehensive structural assignment. This rigorous, self-validating approach is fundamental to ensuring the quality, stability, and ultimately the therapeutic potential of this vital class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boroxine - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. par.nsf.gov [par.nsf.gov]

- 15. mdpi.com [mdpi.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Trifluoromethylated Heterocycles in Medicinal Chemistry: A Senior Application Scientist's In-depth Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of trifluoromethylated heterocycles. We will explore the fundamental physicochemical properties imparted by the CF3 group, delve into established and innovative synthetic methodologies, and analyze case studies of successful drug candidates. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven applications to empower the rational design of next-generation therapeutics.

The Power of Fluorine: Why the Trifluoromethyl Group is Transformative in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's therapeutic profile.[1][2] Among fluorinated motifs, the trifluoromethyl group is particularly impactful due to its unique combination of electronic and steric properties.[3][4]

Modulation of Physicochemical Properties

The CF3 group profoundly influences a molecule's key physicochemical parameters, which are critical for its pharmacokinetic and pharmacodynamic behavior.

-

Lipophilicity: The CF3 group significantly increases lipophilicity, as quantified by the Hansch π value of +0.88.[5] This property can enhance a drug's ability to cross cellular membranes, improving absorption and distribution.[3][6] However, it's a parameter that requires careful tuning, as excessive lipophilicity can lead to undesirable effects.[7][8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[5] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][9] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block metabolic "hot spots," leading to a longer drug half-life and improved bioavailability.[4][9]

-

Acidity (pKa): As a potent electron-withdrawing group, the CF3 moiety can significantly increase the acidity of nearby protons, such as those on a pyrazole N-H.[10] This modulation of pKa is crucial for controlling the ionization state of a molecule at physiological pH, which in turn affects its solubility, receptor binding, and off-target interactions.[2]

Impact on Biological Interactions

The CF3 group's influence extends to how a molecule interacts with its biological target.

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with its target protein through favorable electrostatic or hydrogen bonding interactions.[3][5]

-

Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that is more favorable for target engagement.[11]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups. It can mimic the steric profile of a methyl, ethyl, or even an isopropyl group, and in some contexts, it can serve as a replacement for a nitro group.[5][12][13] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape for receptor recognition.[14][15]

Synthetic Strategies for Accessing Trifluoromethylated Heterocycles

The growing importance of trifluoromethylated heterocycles has spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into two main approaches: the use of trifluoromethyl-containing building blocks and the direct trifluoromethylation of pre-formed heterocyclic rings.

The Building Block Approach: Annulation of Trifluoromethylated Precursors

This strategy involves the construction of the heterocyclic core using starting materials that already contain the CF3 group.[16] This approach offers excellent control over the position of the trifluoromethyl group.

A prominent example is the synthesis of trifluoromethyl-substituted pyrazoles, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib.[17][18]

Workflow: Synthesis of 3-(Trifluoromethyl)pyrazoles via [3+2] Cycloaddition

This workflow outlines a modern, three-component synthesis of 3-(trifluoromethyl)pyrazoles from readily available starting materials.[17]

Caption: Three-component synthesis of 3-(trifluoromethyl)pyrazoles.

Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)pyrazole Derivative [17]

-

Reaction Setup: To a solution of an aromatic aldehyde (1.0 equiv) and tosyl hydrazide (1.05 equiv) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add 2-bromo-3,3,3-trifluoropropene (BTP) (1.2 equiv).

-

Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyrazole.

Causality Behind Experimental Choices:

-

DBU as Base: DBU is uniquely effective in this reaction, serving to both facilitate the formation of the diazo intermediate from the tosylhydrazone and promote the final aromatization step.[17]

-

BTP as CF3 Source: BTP is an inexpensive, liquid, and environmentally friendly source of the trifluoromethyl group, making it a practical choice for large-scale synthesis.[17]

Direct C-H Trifluoromethylation: Late-Stage Functionalization

Direct C-H trifluoromethylation has emerged as a powerful strategy for introducing the CF3 group into already-formed heterocyclic systems.[19][20] This approach is particularly valuable for late-stage functionalization in drug discovery, allowing for the rapid generation of analogs from a common intermediate.[21]

Radical trifluoromethylation is a common method, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagents.[20]

Workflow: Radical C-H Trifluoromethylation of a Heterocycle

Caption: General workflow for direct C-H trifluoromethylation.

Experimental Protocol: Innate C-H Trifluoromethylation of Caffeine [20][21]

-

Reaction Setup: In a vial, dissolve caffeine (1.0 equiv) in a mixture of dichloromethane and water.

-

Reagent Addition: Add sodium trifluoromethanesulfinate (3.0 equiv) followed by tert-butyl hydroperoxide (5.0 equiv, 70% in water).

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 3-24 hours.

-

Work-up: After the reaction is complete (monitored by LC-MS), dilute the mixture with water and extract with dichloromethane.

-

Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield 8-(trifluoromethyl)caffeine.

Self-Validating System: This protocol's robustness is demonstrated by its applicability to a wide range of heterocycles with high functional group tolerance. The reaction proceeds at the innately reactive positions of the substrate, often with predictable regioselectivity.[20][21]

Prominent Trifluoromethylated Heterocycles in Approved Drugs

The successful application of these principles is evident in the numerous FDA-approved drugs that feature a trifluoromethylated heterocyclic core. The CF3 group is often critical to the drug's efficacy and pharmacokinetic profile.[22][23]

Table 1: Selected FDA-Approved Drugs Containing Trifluoromethylated Heterocycles

| Drug Name | Heterocyclic Core | Therapeutic Area | Role of the Trifluoromethyl Group |

| Celecoxib | Pyrazole | Anti-inflammatory | Enhances COX-2 selectivity and metabolic stability.[17] |

| Sitagliptin | Triazolopiperazine | Antidiabetic | Increases potency and metabolic stability.[22][24] |

| Apalutamide | Thiohydantoin | Anticancer | Improves binding affinity to the androgen receptor and metabolic stability.[16] |

| Fluoxetine | (Aromatic ether) | Antidepressant | Increases lipophilicity for blood-brain barrier penetration and blocks metabolism.[5] |

| Doravirine | Pyridinone | Antiviral | Contributes to the drug's potency and pharmacokinetic profile.[23] |

Case Study: Trifluoromethyl-Pyrazoles as COX-2 Inhibitors

The development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a landmark example of the power of the trifluoromethyl-pyrazole scaffold.[25]

Derivatives of 5-(trifluoromethyl)pyrazole-3-carboxamide have been extensively studied as anti-inflammatory agents. The CF3 group is crucial for achieving selectivity for the COX-2 isozyme over COX-1, which is associated with gastrointestinal side effects.[25]

Table 2: Cyclooxygenase (COX) Inhibition Data for Pyrazole Derivatives[25]

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| 3b | COX-1 | 0.46 | 8.30 |

| COX-2 | 3.82 | ||

| 3d | COX-1 | 5.61 | 1.14 |

| COX-2 | 4.92 | ||

| 3g | COX-1 | 4.45 | 1.68 |

| COX-2 | 2.65 |

The data illustrates how subtle structural modifications on the trifluoromethyl-pyrazole core can be used to fine-tune potency and selectivity.

Future Perspectives

The strategic use of trifluoromethylated heterocycles in drug design continues to evolve. Advances in synthetic chemistry are providing more efficient and selective methods for their preparation, including late-stage C-H trifluoromethylation.[19][26][27] The continued exploration of the unique properties conferred by the CF3 group will undoubtedly lead to the development of safer and more effective medicines across a wide range of therapeutic areas.[1][24] The combination of the robust heterocyclic scaffold with the powerful modulatory effects of the trifluoromethyl group ensures that this structural motif will remain a mainstay of medicinal chemistry for the foreseeable future.[28][29][30]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 16. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 28. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]

- 29. nbinno.com [nbinno.com]

- 30. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid: Properties, Synthesis, and Applications

Introduction